N-(2-(thiophen-3-yl)benzyl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(15-10-17-6-7-18-15)19-9-12-3-1-2-4-14(12)13-5-8-21-11-13/h1-8,10-11H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGGUWMZMTUGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NC=CN=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It is known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been shown to have anti-tubercular activity , suggesting they may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.
Result of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may inhibit the growth and replication of this bacterium.
Biological Activity
N-(2-(thiophen-3-yl)benzyl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrazine core substituted with a thiophene-containing benzyl group and a carboxamide moiety. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazine ring followed by functionalization with thiophene and benzyl groups. The detailed synthetic pathways can be found in literature focusing on related pyrazine derivatives, which often exhibit varied biological properties depending on their substituents .
Antimicrobial Properties
Initial studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported below 2 mg/L for several derivatives . The mechanism often involves inhibition of key enzymes in bacterial fatty acid biosynthesis, particularly enoyl-acyl carrier protein reductase, which is crucial for the survival of Mycobacterium species .
Anticancer Activity
Recent research has highlighted the potential anticancer effects of this compound class. For example, related pyrazine derivatives have demonstrated antiproliferative activities against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, some compounds exhibited IC50 values in the low micromolar range, indicating potent activity . The mechanism of action appears to involve cell cycle arrest and induction of apoptosis in cancer cells, which may be mediated through signaling pathways involving c-Met and VEGFR-2 kinases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. Key findings from SAR studies include:
| Substituent | Effect on Activity |
|---|---|
| Thiophene ring | Enhances interaction with biological targets |
| Benzyl group | Modulates lipophilicity and cellular uptake |
| Carboxamide moiety | Critical for enzyme inhibition |
Compounds lacking the carboxamide group often show diminished activity, underscoring its importance in maintaining biological efficacy .
Case Studies
- Antimycobacterial Screening : A study screened various pyrazine carboxamide derivatives against Mycobacterium tuberculosis, identifying several compounds with MICs lower than 2 mg/L. Among these, N-(4-trifluoromethyl phenyl) pyrazine-2-carboxamide was noted for its high potency .
- Antitumor Evaluation : In vitro studies demonstrated that certain derivatives could inhibit cancer cell proliferation significantly. For instance, one derivative showed an IC50 value of 0.98 µM against A549 cells, indicating strong anticancer potential .
- Mechanistic Insights : Research has indicated that some compounds induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins. This suggests a multifaceted approach to cancer treatment through the modulation of various cellular pathways .
Comparison with Similar Compounds
Table 1: Key Pyrazine-2-Carboxamide Derivatives and Their Activities
Key Structural and Functional Insights
Substituent Effects on Activity
- Halogenation : Halogens (Cl, F, I) at the 3,4-positions of the phenyl ring enhance MAO-B inhibition (e.g., Compound 37, IC50 = 3.9 nM) . Similarly, halogenated benzyl groups (e.g., 2-Cl in Compound 5) improve antibacterial activity (MIC = 7.81 μM) .
- Thiophene vs. Halogens : The thiophen-3-yl group in the target compound introduces sulfur-based π-π interactions, which may alter binding compared to halogens. Thiophene’s electron-rich nature could enhance interactions with hydrophobic enzyme pockets but may reduce polarity compared to halogenated analogs.
- Bulkier Groups : tert-Butyl and trifluoromethyl substituents (e.g., Compound A and 70) improve lipophilicity and target engagement, critical for antimycobacterial and PET inhibition activities .
Role of the Carboxamide Moiety
The pyrazine-2-carboxamide core is essential for hydrogen bonding with enzyme active sites. For example, in MAO-B inhibitors, the carboxamide forms critical interactions with flavin adenine dinucleotide (FAD) . Modifications to this group (e.g., alkylation) typically reduce activity.
Positional Isomerism
Substitution patterns on the benzyl or phenyl ring significantly affect potency. For instance:
Q & A
Q. What are common synthetic routes for N-(2-(thiophen-3-yl)benzyl)pyrazine-2-carboxamide?
The synthesis typically involves coupling a pyrazine-2-carboxylic acid derivative with a benzylamine intermediate containing a thiophen-3-yl substituent. A representative method includes:
- Step 1 : Preparation of the benzylamine intermediate (e.g., N-(2-(thiophen-3-yl)benzyl)amine) via reductive amination or nucleophilic substitution .
- Step 2 : Amide bond formation using coupling agents like HATU or EDC/HCl in anhydrous solvents (e.g., DCM or DMF). Microwave-assisted synthesis can enhance reaction efficiency .
- Purification : Normal-phase chromatography (e.g., dichloromethane/methanol gradients) followed by reverse-phase HPLC (acetonitrile/water with formic acid) yields high-purity product .
Q. How is the compound characterized post-synthesis?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity. Key signals include aromatic protons (δ 7.0–8.5 ppm for pyrazine and thiophene) and amide NH (δ ~10 ppm) .
- Mass Spectrometry (MS) : High-resolution LC/MS validates molecular weight (e.g., [M+H] for CHNOS: m/z 312.0812) .
- Elemental Analysis : Combustion analysis ensures stoichiometric purity (>95%) .
Q. What preliminary biological assays are used to evaluate activity?
- Enzyme Inhibition : IC determination against targets (e.g., MAO-B) using fluorometric or spectrophotometric assays with controls like rasagiline .
- Selectivity Screening : Cross-testing against related enzymes (e.g., MAO-A) to calculate selectivity indices (SI > 100 indicates high specificity) .
Advanced Research Questions
Q. How do structural modifications influence bioactivity?
-
Substituent Effects : Introducing electron-withdrawing groups (e.g., -F) on the benzyl or pyrazine moiety enhances MAO-B inhibition (IC < 1 µM) by improving binding to the hydrophobic pocket .
-
Piperazine Derivatives : Adding piperazine substituents (e.g., 2-chlorophenyl) modulates dopamine receptor affinity, as shown in D3 receptor ligand studies .
-
Table 1 : Activity vs. Substituents
Substituent on Pyrazine IC (MAO-B) Selectivity Index -H 1.65 µM >60 -3-Fluorobenzoyl 0.78 µM >120
Q. How can computational methods resolve contradictory activity data?
- Molecular Docking : Simulations (e.g., AutoDock Vina) identify binding poses in MAO-B’s active site. Competitive inhibition modes (K < 100 nM) explain discrepancies between IC values from different assay protocols .
- Density Functional Theory (DFT) : Electron density analysis (e.g., using Colle-Salvetti functionals) predicts reactivity and π-π stacking interactions in crystal structures .
Q. What strategies optimize supramolecular assembly in coordination complexes?
- Ligand Design : Pyrazine-carboxamide ligands (e.g., N-(quinolin-2-yl)pyrazine-2-carboxamide) form 1D/2D polymeric Hg(II) complexes via π-π interactions. Replacing naphthyl with thiophen-3-yl alters electron density, enhancing stacking stability .
- X-ray Crystallography : SHELX-refined structures reveal how single-atom substitutions (e.g., S in thiophene vs. CH in benzene) influence coordination geometry and packing .
Q. How are kinetic studies used to validate inhibition mechanisms?
- Lineweaver-Burk Plots : Competitive inhibition is confirmed by intersecting lines at the y-axis. For N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, a K of 94.52 nM indicates high affinity for MAO-B .
- Pre-steady-state Analysis : Rapid-quench flow techniques measure transient kinetics, distinguishing covalent vs. reversible binding .
Data Contradiction Analysis
Q. How to address variability in reported IC50_{50}50 values?
- Assay Conditions : Differences in enzyme sources (recombinant vs. tissue-derived) or buffer pH impact activity. Standardize protocols using recombinant MAO-B and 10% DMSO as a co-solvent .
- Purity Verification : Impurities from incomplete chromatography (e.g., residual piperazine intermediates) artificially lower IC. Use dual-column HPLC (normal + reverse-phase) for ≥99% purity .
Q. Why do some derivatives show poor correlation between in vitro and in silico results?
- Solvent Effects : Docking simulations often neglect solvation. Include explicit water molecules or use COSMO-RS to account for solvation entropy .
- Conformational Sampling : Enhanced sampling (e.g., metadynamics) captures flexible binding modes missed in rigid-docking studies .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
